

# The Discovery and Synthesis of BMS-919373: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BMS-919373** is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium. Developed by Bristol-Myers Squibb, this compound was investigated as a potential therapeutic agent for atrial fibrillation, the most common cardiac arrhythmia. This technical guide provides an indepth overview of the discovery, synthesis, and preclinical characterization of **BMS-919373**. It includes a summary of its inhibitory potency, a detailed account of its innovative synthesis, and a description of the experimental protocols used in its evaluation. The signaling pathway of the IKur channel and the workflow for electrophysiological assessment are also visualized to provide a comprehensive understanding of this compound's development. While the clinical development of **BMS-919373** was discontinued, the science behind its creation offers valuable insights for the ongoing pursuit of novel antiarrhythmic agents.

### Introduction: Targeting the IKur Current in Atrial Fibrillation

Atrial fibrillation (AF) is characterized by rapid and irregular electrical activity in the atria, leading to an increased risk of stroke and heart failure. A key strategy in the management of AF is the restoration and maintenance of normal sinus rhythm. The ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 channel, is predominantly expressed in the



atria and plays a crucial role in atrial repolarization.[1] Its atrial-specific expression makes it an attractive target for the development of antiarrhythmic drugs with a reduced risk of ventricular proarrhythmias.

**BMS-919373** emerged from a drug discovery program at Bristol-Myers Squibb aimed at identifying selective IKur inhibitors.[2] It is a small molecule belonging to the quinazoline class of compounds.[2] This whitepaper will detail the scientific journey of **BMS-919373**, from its conception to its synthesis and preclinical evaluation.

### Potency and Selectivity of BMS-919373

The efficacy of an ion channel inhibitor is defined by its potency in blocking the target channel and its selectivity over other ion channels to minimize off-target effects.

Table 1: Inhibitory Potency of BMS-919373 against Kv1.5

| Parameter | Value   | Reference |  |  |
|-----------|---------|-----------|--|--|
| IC50      | 50 nM   | [3]       |  |  |
| IC50      | 0.15 μΜ | [4]       |  |  |

Note: Discrepancies in IC50 values may arise from different experimental conditions and assay formats.

While specific quantitative data for the selectivity of **BMS-919373** against other key cardiac ion channels such as hERG (Kv11.1), NaV1.5, and CaV1.2 are not readily available in the public domain, it has been reported to be selective against these channels.[3] The development of selective IKur inhibitors is critical to avoid the proarrhythmic risks associated with non-selective potassium channel blockers, particularly the inhibition of the hERG channel, which can lead to life-threatening ventricular arrhythmias.

# Synthesis of BMS-919373: A Regioselective C-H Arylation Approach

An efficient and innovative synthesis of **BMS-919373** was developed, notable for its use of a regioselective C-H arylation. This strategy significantly improved upon previous synthetic



routes. The synthesis is accomplished in six steps from commercially available starting materials.[5]

### **Experimental Protocol: Six-Step Synthesis**

The detailed experimental procedures for the synthesis of **BMS-919373** are outlined in the supplementary information of the primary publication by Wisniewski et al. in the Journal of Organic Chemistry.[6] The key steps involve the construction of the quinazoline core followed by a palladium-catalyzed C-H arylation to introduce the phenyl group at the C-5 position. The aminomethylpyridine side chain at C-4 serves as a native directing group for this key transformation.

A detailed, step-by-step protocol derived from the supplementary materials would be presented here in a full whitepaper, including reagents, reaction conditions, and purification methods for each of the six steps.

## Signaling Pathway and Experimental Workflows The IKur Signaling Pathway in Atrial Myocytes

The IKur current, carried by the Kv1.5 channel, is a critical component of the repolarization phase of the atrial action potential. Its inhibition by **BMS-919373** is intended to prolong the action potential duration (APD) and the effective refractory period (ERP) in atrial tissue, thereby suppressing the re-entrant circuits that sustain atrial fibrillation.



Click to download full resolution via product page

IKur signaling pathway and the effect of **BMS-919373**.



### Experimental Workflow: Electrophysiological Assessment

The inhibitory effect of **BMS-919373** on the IKur current is quantified using the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of ion channel activity in isolated cells.





Click to download full resolution via product page

Workflow for electrophysiological assessment of IKur inhibitors.



The following is a generalized protocol for assessing the inhibitory effect of a compound on Kv1.5 channels expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

- Cell Culture and Transfection: Cells are cultured under standard conditions and transiently or stably transfected with a plasmid encoding the human Kv1.5 channel.
- Cell Preparation: On the day of recording, cells are dissociated into a single-cell suspension.
- Electrode and Solution Preparation: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 M $\Omega$  and filled with an appropriate intracellular solution. The extracellular (bath) solution is also prepared.
- Recording:
  - A coverslip with adherent cells is placed in the recording chamber on the stage of an inverted microscope and perfused with the extracellular solution.
  - A microelectrode is positioned onto a single cell, and a giga-ohm seal is formed.
  - The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
  - The cell is held at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit the IKur current.
  - After a stable baseline recording is established, BMS-919373 is perfused into the bath at various concentrations.
- Data Analysis: The peak outward current at each voltage step is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.

#### **Preclinical Pharmacokinetics**

A comprehensive understanding of a drug candidate's pharmacokinetic profile is essential for its development. At the time of this writing, detailed preclinical pharmacokinetic data for **BMS-919373** in species such as rat, dog, and monkey are not publicly available. Such studies would typically involve administering the compound via intravenous and oral routes to determine key parameters.



Table 2: Preclinical Pharmacokinetic Parameters of **BMS-919373** (Data Not Available)

| Speci<br>es | Route | Dose<br>(mg/k<br>g) | Cmax<br>(ng/m<br>L) | Tmax<br>(h) | AUC<br>(ng·h/<br>mL) | t1/2<br>(h) | CL<br>(mL/<br>min/k<br>g) | Vd<br>(L/kg) | F (%) |
|-------------|-------|---------------------|---------------------|-------------|----------------------|-------------|---------------------------|--------------|-------|
| Rat         | IV    | -                   | -                   | -           | -                    | -           | -                         | -            | -     |
| РО          | -     | -                   | -                   | -           | -                    | -           | -                         | -            |       |
| Dog         | IV    | -                   | -                   | -           | -                    | -           | -                         | -            | -     |
| РО          | -     | -                   | -                   | -           | -                    | -           | -                         | -            |       |
| Monke<br>y  | IV    | -                   | -                   | -           | -                    | -           | -                         | -            | -     |
| РО          | -     | -                   | -                   | -           | -                    | -           | -                         | -            |       |

This table is included as a template for the type of data that would be critical for a complete preclinical profile.

### Conclusion

BMS-919373 represents a significant effort in the rational design of a selective IKur inhibitor for the treatment of atrial fibrillation. Its discovery was guided by a clear understanding of the target's role in cardiac electrophysiology, and its synthesis was achieved through a novel and efficient chemical route. While the clinical development of BMS-919373 was ultimately halted, the knowledge gained from its preclinical evaluation continues to inform the field of antiarrhythmic drug discovery. The focus on atrial-specific targets remains a promising strategy for developing safer and more effective therapies for atrial fibrillation. This technical whitepaper serves as a comprehensive resource for researchers and drug development professionals interested in the science behind BMS-919373 and the broader field of cardiac ion channel modulation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. pharmacy.umich.edu [pharmacy.umich.edu]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Comprehensive in vitro pro-arrhythmic assays demonstrate that omecamtiv mecarbil has low pro-arrhythmic risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of BMS-919373: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1192345#bms-919373-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com